molecular formula C10H12N4O3 B15175857 3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one CAS No. 83711-60-8

3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one

Katalognummer: B15175857
CAS-Nummer: 83711-60-8
Molekulargewicht: 236.23 g/mol
InChI-Schlüssel: ZMTRZXXDZGOIOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one is an organic compound characterized by the presence of a triazenyl group attached to a butanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one typically involves the reaction of 4-nitroaniline with butanone in the presence of a diazotizing agent. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the triazenyl linkage. The process may involve multiple steps, including diazotization, coupling, and purification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The triazenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The triazenyl group can also participate in covalent bonding with nucleophilic sites on proteins and DNA, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-(4-Nitrophenyl)triazen-1-yl)propan-2-one
  • 3-(3-(4-Nitrophenyl)triazen-1-yl)pentan-2-one
  • 3-(3-(4-Nitrophenyl)triazen-1-yl)hexan-2-one

Uniqueness

3-(3-(4-Nitrophenyl)triazen-1-yl)butan-2-one is unique due to its specific triazenyl and nitrophenyl substituents, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses due to variations in the length and structure of the carbon backbone.

Eigenschaften

CAS-Nummer

83711-60-8

Molekularformel

C10H12N4O3

Molekulargewicht

236.23 g/mol

IUPAC-Name

3-[(4-nitroanilino)diazenyl]butan-2-one

InChI

InChI=1S/C10H12N4O3/c1-7(8(2)15)11-13-12-9-3-5-10(6-4-9)14(16)17/h3-7H,1-2H3,(H,11,12)

InChI-Schlüssel

ZMTRZXXDZGOIOP-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C)N=NNC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.